molecular formula C11H8ClN3O4 B1329755 1-(2,4-Dinitrophenyl)pyridinium chloride CAS No. 4185-69-7

1-(2,4-Dinitrophenyl)pyridinium chloride

Cat. No.: B1329755
CAS No.: 4185-69-7
M. Wt: 281.65 g/mol
InChI Key: UYHMQTNGMUDVIY-UHFFFAOYSA-M
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Description

1-(2,4-Dinitrophenyl)pyridinium chloride, also known as the Zincke salt, is a chemical compound with the molecular formula C11H8ClN3O4. It is characterized by the presence of a pyridinium ion substituted with a 2,4-dinitrophenyl group. This compound is notable for its role in organic synthesis, particularly in the Zincke reaction, where it serves as a key intermediate.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dinitrophenyl)pyridinium chloride is typically synthesized through the Zincke reaction. This involves the reaction of pyridine with 2,4-dinitrochlorobenzene in the presence of a primary amine. The reaction proceeds through the formation of an intermediate N-2,4-dinitrophenylpyridinium salt, which is then isolated and purified by recrystallization .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the Zincke reaction remains the primary synthetic route for producing this compound. The process involves standard organic synthesis techniques, including nucleophilic substitution and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dinitrophenyl)pyridinium chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(2,4-dinitrophenyl)pyridinium chloride primarily involves nucleophilic addition, ring opening, and ring closing (ANRORC mechanism). The compound reacts with nucleophiles, leading to the formation of intermediate species that undergo further transformations to yield the final products .

Comparison with Similar Compounds

Uniqueness: 1-(2,4-Dinitrophenyl)pyridinium chloride is unique due to its role in the Zincke reaction, which allows for the selective functionalization of pyridine rings. This makes it a valuable intermediate in organic synthesis and a versatile tool in chemical research .

Properties

IUPAC Name

1-(2,4-dinitrophenyl)pyridin-1-ium;chloride
Source PubChem
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InChI

InChI=1S/C11H8N3O4.ClH/c15-13(16)9-4-5-10(11(8-9)14(17)18)12-6-2-1-3-7-12;/h1-8H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHMQTNGMUDVIY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H8ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60884040
Record name Pyridinium, 1-(2,4-dinitrophenyl)-, chloride (1:1)
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Molecular Weight

281.65 g/mol
Source PubChem
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CAS No.

4185-69-7
Record name (2,4-Dinitrophenyl)pyridinium chloride
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Record name Pyridinium, 1-(2,4-dinitrophenyl)-, chloride (1:1)
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Record name 1-(2,4-Dinitrophenyl)pyridinium chloride
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Record name Pyridinium, 1-(2,4-dinitrophenyl)-, chloride (1:1)
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Record name Pyridinium, 1-(2,4-dinitrophenyl)-, chloride (1:1)
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Record name 1-(2,4-dinitrophenyl)pyridinium chloride
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Synthesis routes and methods

Procedure details

1-Chloro-2,4-dinitrobenzene (10 g, 49.4 mmol) and pyridine (40 ml, 495 mmol) were mixed in a 100 ml round-bottom flask; the resultant solution turned orange and became very cold. The flask was then warmed to 30° C, by which time the solution was dark brown, and the solution was left to react overnight. The resulting solid was broken up, washed with ether and collected on a fritted glass funnel to yield 12.3 g of a pale pink, semicrystalline solid. This solid was dissolved in 120 ml of hot ethanol, and the resultant solution decolorized with charcoal and filtered. The crystals obtained were washed with a 1:1 v/v ethanol:ether mixture. A second crop of crystals was collected and combined with the first crop, to give an overall yield of 70% of theoretical.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of (2,4-dinitrophenyl)pyridinium chloride?

A1: The molecular formula is C11H8ClN3O4, and the molecular weight is 281.65 g/mol. []

Q2: What are the key spectroscopic characteristics of (2,4-dinitrophenyl)pyridinium chloride?

A2: NMR analysis, particularly in DMSO-d6, is a common method for characterizing the structure and purity of this compound. []

Q3: How does (2,4-dinitrophenyl)pyridinium chloride react with amines?

A3: It readily undergoes ring-opening reactions with amines, leading to the formation of N-substituted diaza[12]annulenes. These reactions are typically performed in a single step with moderate to high yields. [, ]

Q4: Can (2,4-dinitrophenyl)pyridinium chloride be used to synthesize polymers?

A4: Yes, reacting it with specific diamines, like 2,5-dimethyl-1,4-phenylenediamine, produces polymers containing both 5-(2,5-dimethyl-1,4-phenylene)penta-2,4-dienylideneammonium chloride and N-2,5-dimethyl-1,4-phenylene diaza[12]annulenium dichloride units. The ratio of these units can be controlled by adjusting the molar ratios of the reactants. []

Q5: How does the structure of polymers derived from (2,4-dinitrophenyl)pyridinium chloride influence their properties?

A5: The composition ratio of the different units within these polymers significantly impacts their physical characteristics, including their optical properties (like the wavelength of maximum absorption) and even their thermal stability. []

Q6: What happens when (2,4-dinitrophenyl)pyridinium chloride reacts with piperazine derivatives?

A6: It results in the formation of ionic high-molecular-weight polymers. When using chiral piperazines like (R)-(−)- or (S)-(+)-2-methylpiperazine, the resulting polymers exhibit a helical conformation, as confirmed by circular dichroism (CD) measurements. []

Q7: What unique properties are associated with polymers containing dicyanamide units derived from (2,4-dinitrophenyl)pyridinium chloride?

A7: These polymers demonstrate a notable expansion of their π-conjugation system, which is attributed to orbital interactions between nitrogen atoms within the incorporated piperazinium rings. []

Q8: Are there eco-friendly methods for synthesizing polymers using (2,4-dinitrophenyl)pyridinium chloride?

A8: Yes, reactions with piperazine or its derivatives can be carried out under environmentally friendly conditions, such as in water, at room temperature, and without the need for catalysts. []

Q9: Can (2,4-dinitrophenyl)pyridinium chloride be utilized in the synthesis of oligothiophenes and polythiophenes?

A9: Absolutely! It serves as a key precursor in the synthesis of regioregular oligothiophenes and polythiophenes possessing a Zincke salt structure. These polymers exhibit interesting electronic properties and can undergo further chemical modifications. [, ]

Q10: What role does (2,4-dinitrophenyl)pyridinium chloride play in the synthesis of diacetylenes?

A10: It reacts with specific diamines to yield diacetylenes featuring donor-π-acceptor or acceptor-π-acceptor structures. These compounds, depending on their structure, can be further polymerized into poly(diacetylenes), as indicated by differential scanning calorimetry (DSC) studies. []

Q11: Has (2,4-dinitrophenyl)pyridinium chloride been explored for biological applications?

A11: While its primary applications lie in synthetic chemistry, some derivatives have shown potential in biological contexts. For instance, oligomers incorporating (2,4-dinitrophenyl)pyridinium chloride units and diaza-18-crown 6-ether receptors have been explored as potential "turn-on" chemosensors for silver ions. []

Q12: Has (2,4-dinitrophenyl)pyridinium chloride been used to modify natural polymers for environmental applications?

A12: Yes, it has been successfully utilized to functionalize chitosan, yielding a modified material (PCS) with a high capacity for removing methyl orange and Cr(VI) from aqueous solutions, highlighting its potential in environmental remediation. []

Q13: What are some potential areas for future research with (2,4-dinitrophenyl)pyridinium chloride?

A13: Investigating its utility in developing novel conjugated polymers, exploring its potential in supramolecular chemistry due to its ability to form complexes with crown ethers, and expanding its use in creating functional materials are all promising avenues for future research.

Q14: Are there any safety concerns associated with handling (2,4-dinitrophenyl)pyridinium chloride?

A14: While generally considered stable, it's essential to handle it with care, as 2,4-dinitroaniline, a known toxic byproduct, is often generated in reactions involving this compound. Proper safety precautions should always be followed. []

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